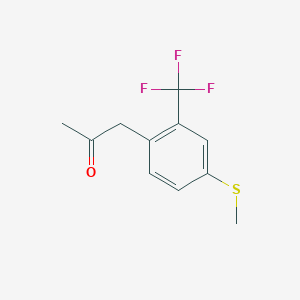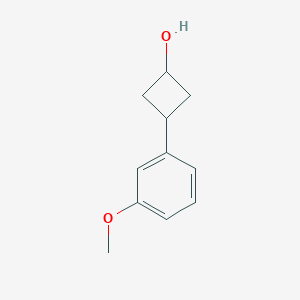
1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene is an organic compound with a complex structure that includes a benzene ring substituted with a chloropropyl group, an ethyl group, and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene typically involves the alkylation of a fluorobenzene derivative with a chloropropyl reagent. One common method is the Friedel-Crafts alkylation, where 2-fluorotoluene is reacted with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to maximize yield and minimize by-products. The product is typically purified by distillation or recrystallization.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with nucleophiles such as amines or thiols to form new compounds.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The fluorine atom can be reduced under specific conditions to form hydrogenated derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used for reduction.
Major Products
Substitution Products: Amino derivatives, thioethers, and ethers.
Oxidation Products: Carboxylic acids and aldehydes.
Reduction Products: Hydrogenated benzene derivatives.
科学研究应用
1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of halogenated aromatic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene involves its interaction with various molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, potentially altering their activity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules.
相似化合物的比较
Similar Compounds
- 1-(3-Chloropropyl)-4-methyl-2-fluorobenzene
- 1-(3-Chloropropyl)-4-ethylbenzene
- 1-(3-Chloropropyl)-2-fluorobenzene
Uniqueness
1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene is unique due to the combination of its substituents. The presence of both an ethyl group and a fluorine atom on the benzene ring provides distinct electronic and steric effects, making it a valuable compound for various chemical reactions and applications.
属性
分子式 |
C11H14ClF |
|---|---|
分子量 |
200.68 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-4-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C11H14ClF/c1-2-9-5-6-10(4-3-7-12)11(13)8-9/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
NXNIPSHUOPHYCU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)CCCCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14044286.png)







![6-Amino-1-methyl-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14044342.png)

![7-Bromoimidazo[4,5-c]pyridine HCl](/img/structure/B14044355.png)
![2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine](/img/structure/B14044356.png)

